molecular formula C14H20ClNO2 B14353242 N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride CAS No. 92641-11-7

N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride

Cat. No.: B14353242
CAS No.: 92641-11-7
M. Wt: 269.77 g/mol
InChI Key: GHXUBMGTACKBGX-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives with significant biological activities .

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of tumor cell proliferation, antibacterial effects, or other biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N,N-Triethyl-3-oxo-1,3-dihydro-2-benzofuran-1-aminium chloride include other benzofuran derivatives such as benzofuran-2-carboxylic acid, benzofuran-2-ylmethanol, and benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .

Uniqueness: What sets this compound apart from similar compounds is its unique structure, which imparts specific biological activities and chemical properties

Properties

CAS No.

92641-11-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

triethyl-(3-oxo-1H-2-benzofuran-1-yl)azanium;chloride

InChI

InChI=1S/C14H20NO2.ClH/c1-4-15(5-2,6-3)13-11-9-7-8-10-12(11)14(16)17-13;/h7-10,13H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

GHXUBMGTACKBGX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C1C2=CC=CC=C2C(=O)O1.[Cl-]

Origin of Product

United States

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